Differential 5-HT2A/5-HT2C Selectivity: Ketanserin vs. Ritanserin
Ketanserin exhibits approximately 50-fold lower affinity for the 5-HT2C receptor compared to ritanserin, despite both compounds possessing similar nanomolar affinities for the 5-HT2A receptor (~3 nM). In a human clinical study, ritanserin (5 mg) increased slow wave sleep by 51.4%, while ketanserin (40 mg) increased SWS by only 24.4%, consistent with the differential 5-HT2C engagement [1][2].
| Evidence Dimension | 5-HT2A / 5-HT2C Receptor Affinity Ratio |
|---|---|
| Target Compound Data | Ketanserin: 5-HT2A Ki ~3 nM; ~50-fold lower affinity at 5-HT2C |
| Comparator Or Baseline | Ritanserin: 5-HT2A Ki ~3 nM; high affinity at 5-HT2C |
| Quantified Difference | Approximately 50-fold difference in 5-HT2C affinity; clinical SWS increase of 24.4% vs. 51.4% |
| Conditions | Human 5-HT2A/2C receptor binding assays; clinical sleep study in healthy volunteers |
Why This Matters
This selectivity profile makes ketanserin a more specific tool for isolating 5-HT2A-mediated functions without confounding 5-HT2C effects, whereas ritanserin is a dual 5-HT2A/2C antagonist.
- [1] Sharpley AL, Elliott JM, Attenburrow MJ, Cowen PJ. Slow wave sleep in humans: role of 5-HT2A and 5-HT2C receptors. Neuropharmacology. 1994;33(3-4):467-471. View Source
- [2] Fowler SC, Zarcone TJ. Ritanserin and ketanserin are 5-HT2a/c antagonists. In: Animal Models of Movement Disorders. 2005. View Source
